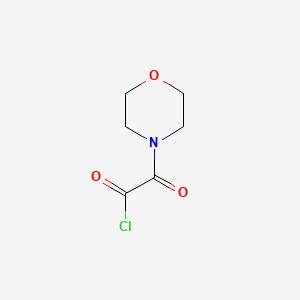

(Morpholin-4-yl)(oxo)acetyl chloride

Description

(Morpholin-4-yl)(oxo)acetyl chloride is a specialized organochloride compound featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) conjugated with an oxoacetyl chloride group (-CO-COCl). This structure combines the electron-rich morpholine moiety with the highly reactive acyl chloride functionality, making it a versatile reagent in organic synthesis.

The oxoacetyl chloride group enables nucleophilic substitutions, particularly in synthesizing amides, esters, or ketones. Applications may include pharmaceutical intermediates, agrochemicals, or polymer precursors, though explicit data on its uses require further literature exploration.

Properties

CAS No. |

14505-42-1 |

|---|---|

Molecular Formula |

C6H8ClNO3 |

Molecular Weight |

177.584 |

IUPAC Name |

2-morpholin-4-yl-2-oxoacetyl chloride |

InChI |

InChI=1S/C6H8ClNO3/c7-5(9)6(10)8-1-3-11-4-2-8/h1-4H2 |

InChI Key |

VHPBYTDYSDTBML-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C(=O)Cl |

Synonyms |

4-Morpholineglyoxyloyl chloride (8CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Morpholin-4-yl)(oxo)acetyl chloride typically involves the reaction of morpholine with glyoxylic acid, followed by chlorination. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction parameters to ensure high yield and purity. The process involves continuous monitoring of reaction temperature, pressure, and the concentration of reactants to achieve efficient chlorination .

Chemical Reactions Analysis

Types of Reactions: (Morpholin-4-yl)(oxo)acetyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: Reacts with water to produce 4-Morpholineglyoxylic acid and hydrochloric acid.

Condensation Reactions: Forms imines and oximes when reacted with primary amines and hydroxylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.

Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the chloride group.

Condensation Reactions: Requires mild heating and the presence of a dehydrating agent to drive the reaction to completion.

Major Products:

Amides and Esters: Formed from nucleophilic substitution reactions.

4-Morpholineglyoxylic Acid: Produced from hydrolysis.

Imines and Oximes: Resulting from condensation reactions.

Scientific Research Applications

(Morpholin-4-yl)(oxo)acetyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Morpholin-4-yl)(oxo)acetyl chloride involves its reactivity as an acylating agent. It targets nucleophilic sites on molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the modification of proteins and other biomolecules. The compound’s ability to form stable amide and ester linkages makes it valuable in synthetic chemistry .

Comparison with Similar Compounds

Acetyl Chloride (CH₃COCl)

Structural Differences :

- Acetyl chloride lacks the morpholine ring, consisting only of a simple acyl chloride group.

- Reactivity: Acetyl chloride is highly electrophilic and volatile, making it a rapid acetylating agent for alcohols, amines, and thiols. However, its reactivity is less selective compared to (Morpholin-4-yl)(oxo)acetyl chloride due to the absence of the electron-donating morpholine group .

Limitations :

- High volatility and moisture sensitivity require stringent handling.

- Less steric hindrance may lead to non-selective reactions.

2-(Morpholin-4-yl)acetic Acid Hydrochloride

Structural Differences :

- Contains a morpholine ring linked to an acetic acid group, stabilized as a hydrochloride salt.

- Lacks the reactive acyl chloride group, instead featuring a carboxylic acid derivative.

Key Properties :

Morpholine Hydrochloride

Structural Differences :

- A simple morpholine salt (C₄H₈NO⁺Cl⁻) without an acyl or oxo group.

Reactivity :

Quinoline Carboxamide Derivatives (e.g., Laquinimod/Tasquinimod Metabolites)

Structural Differences :

Functional Overlap :

- Both this compound and these derivatives utilize acetyl groups for prodrug activation.

- The morpholine group in the former may mimic the hydrogen-bonding capacity of quinoline carboxamides.

Comparative Data Table

| Compound | Key Functional Groups | Reactivity Profile | Primary Applications | Stability/Solubility |

|---|---|---|---|---|

| This compound | Morpholine, oxoacetyl chloride | Selective acetylation, nucleophilic substitution | Pharmaceutical intermediates, polymers | Moisture-sensitive; moderate solubility in polar solvents |

| Acetyl chloride | Acyl chloride | Rapid, non-selective acetylation | Drug synthesis, catalysis | Highly volatile, hygroscopic |

| 2-(Morpholin-4-yl)acetic acid HCl | Morpholine, acetic acid | Hydrogen bonding, bioisosteric replacement | Drug design, combinatorial chemistry | High solubility in water |

| Morpholine hydrochloride | Morpholine salt | Base catalyst, pH modulation | Pharmaceutical synthesis, corrosion inhibition | Stable, hygroscopic |

| Quinoline carboxamide derivatives | Quinoline, acetylated side chains | Prodrug activation, receptor binding | Immunotherapy, cancer therapy | Metabolic stability |

Research Findings and Implications

- Reactivity Modulation : The morpholine group in this compound likely reduces electrophilicity compared to acetyl chloride, enabling milder reaction conditions and improved selectivity in acetylation .

- Drug Design Potential: Analogous to 2-(morpholin-4-yl)acetic acid derivatives, this compound could serve as a bioisostere in drug candidates, enhancing solubility and target engagement .

- Catalytic Utility : Similar to BiCl₃-acetyl chloride systems , the compound may act as a catalyst in multicomponent reactions, leveraging its dual functional groups for synergistic activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.